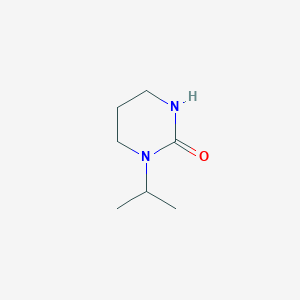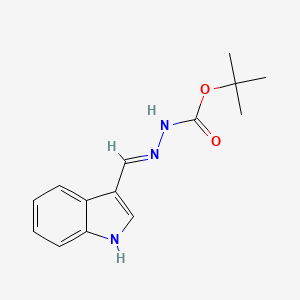
4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(acetylamino)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(acetylamino)-, ethyl ester is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by its fused ring system, which includes a thieno and pyridine moiety, and an ethyl ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(acetylamino)-, ethyl ester typically involves multi-step organic reactions. The starting materials often include thieno and pyridine derivatives, which undergo cyclization and esterification reactions under controlled conditions. Common reagents used in these reactions include acetic anhydride, ethyl alcohol, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(acetylamino)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its reactivity and stability.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted products with different functional groups.
Aplicaciones Científicas De Investigación
4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(acetylamino)-, ethyl ester has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of new materials or as a precursor in various industrial processes.
Mecanismo De Acción
The mechanism by which 4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(acetylamino)-, ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, potentially leading to desired therapeutic effects or other outcomes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-amino-, ethyl ester: A similar compound with an amino group instead of an acetylamino group.
4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(4-chlorophenoxy)acetylamino)-, ethyl ester: A derivative with a chlorophenoxyacetyl group.
Propiedades
Número CAS |
36860-52-3 |
|---|---|
Fórmula molecular |
C14H18N2O3S |
Peso molecular |
294.37 g/mol |
Nombre IUPAC |
ethyl 4-acetamido-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carboxylate |
InChI |
InChI=1S/C14H18N2O3S/c1-3-19-14(18)11-10-9-4-6-16(7-5-9)13(10)20-12(11)15-8(2)17/h9H,3-7H2,1-2H3,(H,15,17) |
Clave InChI |
WFDYVEFKQOEFJU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC2=C1C3CCN2CC3)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B11998566.png)


![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11998576.png)

![2-hydroxy-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B11998587.png)
![2-[(E)-{[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-6-(prop-2-en-1-yl)phenol](/img/structure/B11998588.png)
![Ethyl 2-({[(2-chlorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate](/img/structure/B11998594.png)




![1-(2-Hydroxy-1-phenylethyl)-3-{2-[3-(2-{[(2-hydroxy-1-phenylethyl)carbamoyl]amino}propan-2-yl)phenyl]propan-2-yl}urea](/img/structure/B11998628.png)

